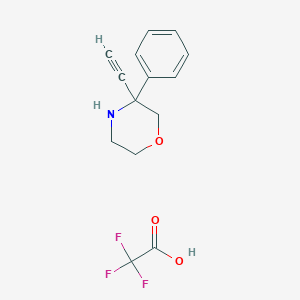![molecular formula C8H13NO4 B13516267 Methyl (S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate](/img/structure/B13516267.png)
Methyl (S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (8S)-1,4-dioxa-7-azaspiro[44]nonane-8-carboxylate is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the condensation of appropriate diols and amines under acidic or basic conditions to form the spirocyclic intermediate, followed by esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the spirocyclic structure. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: It is explored for use in materials science, particularly in the development of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Methyl (8S)-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylate: This compound is similar in structure but contains sulfur atoms instead of oxygen, which can significantly alter its chemical properties and reactivity.
Methyl (8S)-1,4-dioxaspiro[4.4]nonane-8-carboxylate: This compound lacks the nitrogen atom, which affects its potential interactions and applications.
Uniqueness
Methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate is unique due to its combination of oxygen and nitrogen within the spirocyclic ring, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
methyl (8S)-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-11-7(10)6-4-8(5-9-6)12-2-3-13-8/h6,9H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
MPGRFFRFKUIBDJ-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2(CN1)OCCO2 |
Canonical SMILES |
COC(=O)C1CC2(CN1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


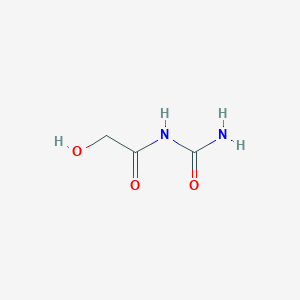


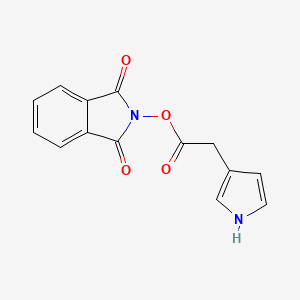
![{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13516219.png)
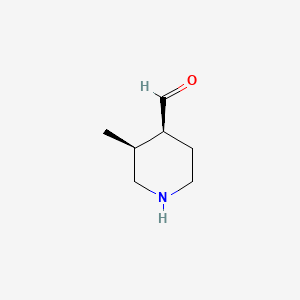
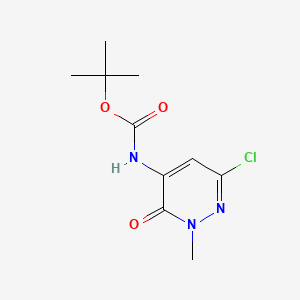
![Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13516235.png)





